

Physical and chemical properties of 2,5-dichloro-3,4-dinitrothiophene

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Compound of Interest

Compound Name: 2,5-Dichloro-3,4-dinitrothiophene

Cat. No.: B1581617

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An In-Depth Technical Guide to **2,5-Dichloro-3,4-dinitrothiophene** for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2,5-dichloro-3,4-dinitrothiophene**, a highly reactive and versatile heterocyclic compound. Intended for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, reactivity, and application, grounded in mechanistic principles and practical laboratory considerations.

Core Molecular Profile and Significance

2,5-Dichloro-3,4-dinitrothiophene is a symmetrically substituted thiophene ring bearing two powerful electron-withdrawing nitro groups and two labile chloro-substituents. This specific arrangement of functional groups renders the molecule an exceptionally electron-deficient aromatic system. Its primary significance in advanced chemical synthesis lies in its pronounced susceptibility to Nucleophilic Aromatic Substitution (SNAr) reactions, making it a valuable building block for complex, highly functionalized thiophene derivatives. These derivatives are foundational for developing novel conjugated polymers and serve as key intermediates in the synthesis of pharmacologically active molecules.[1][2][3]

Caption: Structure of **2,5-dichloro-3,4-dinitrothiophene**.

Physicochemical and Crystallographic Properties

The compound's physical state and structural parameters are critical for its handling, reaction setup, and analytical characterization. The electron-withdrawing nature of the substituents significantly influences its melting point and crystal packing.

Property	Value	Source(s)
CAS Number	51584-21-5	[4][5][6]
Molecular Formula	C ₄ Cl ₂ N ₂ O ₄ S	[4][6][7]
Molecular Weight	243.02 g/mol	[4][5][6]
Appearance	Yellow crystals	[8]
Melting Point	85-89 °C	[9]
Crystal System	Tetragonal	[8][10]
Space Group	I-42d	[8][10]
Lattice Parameters	a=9.9398(14)Å, c=16.866(3)Å	[8]

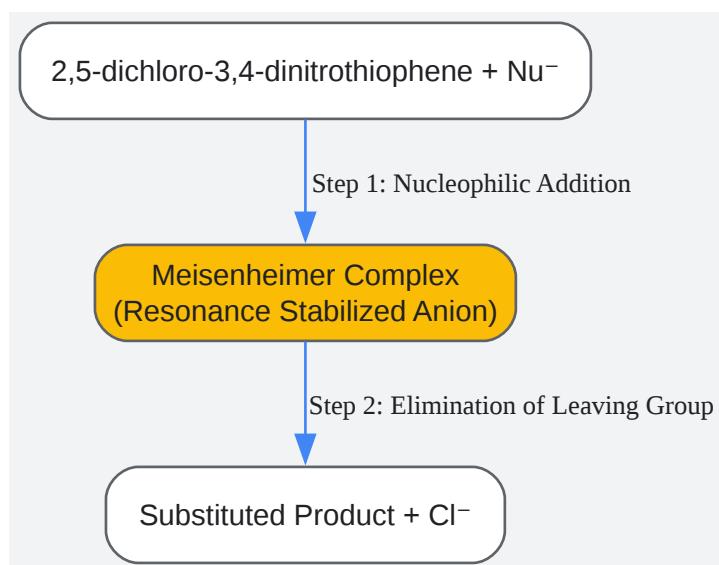
Synthesis Protocol and Characterization

The synthesis of **2,5-dichloro-3,4-dinitrothiophene** is achieved through the vigorous nitration of 2,5-dichlorothiophene. The thiophene ring is inherently electron-rich, but the presence of two deactivating chloro-substituents requires potent nitrating conditions to overcome the deactivation and achieve dinitration.

Expertise & Causality: The choice of a mixed acid system (fuming H₂SO₄ and concentrated HNO₃) is critical. Fuming sulfuric acid acts as both a solvent and a protonating agent, which generates the highly electrophilic nitronium ion (NO₂⁺) from nitric acid in high concentration. This potent electrophile is necessary to attack the electron-deficient thiophene ring at the 3 and 4 positions.

Experimental Protocol: Synthesis via Nitration

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2,5-dichlorothiophene to fuming sulfuric acid (20% SO_3) at 0-5 °C in an ice-salt bath.
- Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid (70%) and concentrated sulfuric acid (98%). Add this nitrating mixture dropwise to the thiophene solution, ensuring the internal temperature does not exceed 10 °C. The slow addition and temperature control are paramount to prevent runaway reactions and minimize side-product formation.
- Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-15 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the solid product.
- Purification: Collect the crude yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids. The crude product is then recrystallized from a suitable solvent, such as methanol or ethanol, to yield pure yellow crystals of **2,5-dichloro-3,4-dinitrothiophene**.^[8]



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